2-Chloro-3-fluoro-4-iodo-5-methylpyridine

Catalog No.
S14584729
CAS No.
M.F
C6H4ClFIN
M. Wt
271.46 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Chloro-3-fluoro-4-iodo-5-methylpyridine

Product Name

2-Chloro-3-fluoro-4-iodo-5-methylpyridine

IUPAC Name

2-chloro-3-fluoro-4-iodo-5-methylpyridine

Molecular Formula

C6H4ClFIN

Molecular Weight

271.46 g/mol

InChI

InChI=1S/C6H4ClFIN/c1-3-2-10-6(7)4(8)5(3)9/h2H,1H3

InChI Key

SINWDAIFSZOZMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C(=C1I)F)Cl

2-Chloro-3-fluoro-4-iodo-5-methylpyridine is a halogenated pyridine derivative characterized by the presence of chlorine, fluorine, and iodine substituents on the pyridine ring. Its molecular formula is C6H4ClFIN, and it has a molecular weight of approximately 271.46 g/mol. The compound exhibits distinctive properties due to the combination of these halogen atoms, which can influence its reactivity and interactions in various chemical environments.

The IUPAC name for this compound is 6-chloro-3-fluoro-4-iodo-2-methylpyridine, indicating the specific positions of the substituents on the pyridine ring. The unique arrangement of these halogens contributes to its potential applications in medicinal chemistry and materials science.

  • Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles such as amines or thiols, allowing for the formation of various substituted pyridine derivatives.
  • Oxidation and Reduction: The compound can be oxidized to form pyridine N-oxides or reduced using reagents like lithium aluminum hydride to yield different derivatives.
  • Cross-Coupling Reactions: It can participate in reactions such as Suzuki–Miyaura coupling, facilitating the formation of carbon-carbon bonds with other organic molecules.

While specific biological activities of 2-chloro-3-fluoro-4-iodo-5-methylpyridine are not extensively documented, halogenated pyridines are often studied for their potential pharmacological properties. Compounds with similar structures have been investigated for their roles as enzyme inhibitors and in various therapeutic applications, including anti-cancer and anti-inflammatory activities. For instance, related compounds have been used as intermediates in synthesizing protein kinase inhibitors .

The synthesis of 2-chloro-3-fluoro-4-iodo-5-methylpyridine typically involves several steps:

  • Starting Material: The synthesis often begins with 2-methylpyridine or its derivatives.
  • Halogenation: Selective chlorination and iodination are performed using reagents like iodine monochloride or chlorine gas under controlled conditions.
  • Nitration and Reduction: Subsequent nitration followed by reduction can yield the desired halogenated product.
  • Final Purification: The final product is purified through crystallization or chromatography techniques to ensure high purity levels.

The unique structure of 2-chloro-3-fluoro-4-iodo-5-methylpyridine makes it valuable in several fields:

  • Pharmaceuticals: It serves as an intermediate in the synthesis of bioactive compounds, particularly those targeting specific enzymes or receptors.
  • Agricultural Chemistry: The compound may have potential applications in developing agrochemicals due to its reactivity and ability to form complex derivatives.
  • Material Science: Its unique electronic properties may be exploited in designing new materials with specific conductivity or optical characteristics .

Interaction studies involving 2-chloro-3-fluoro-4-iodo-5-methylpyridine focus on its behavior when interacting with biological macromolecules such as proteins or nucleic acids. These studies help elucidate its potential mechanisms of action in biological systems. For example, interactions with enzymes involved in metabolic pathways may reveal insights into its pharmacological effects.

Several compounds share structural similarities with 2-chloro-3-fluoro-4-iodo-5-methylpyridine:

Compound NameSimilarityUnique Features
6-Chloro-3-fluoro-4-iodo-2-methylpyridineHighDifferent substitution pattern; potential for varied reactivity.
5-Chloro-3-fluoro-4-iodo-2-methylpyridineHighSimilar halogenation but different positional isomers affecting properties.
2-Chloro-4-Iodo-5-MethylpyridineModerateLacks fluorine; different reactivity profile due to fewer halogens.
2-Chloro-5-FluoronicotinonitrileModerateContains a nitrile group; alters electronic properties significantly.

These comparisons highlight the uniqueness of 2-chloro-3-fluoro-4-iodo-5-methylpyridine due to its specific halogen arrangement, which imparts distinct chemical reactivity and potential applications not found in other similar compounds .

Multistep Halogenation Strategies for Polyhalogenated Pyridine Derivatives

The synthesis of 2-chloro-3-fluoro-4-iodo-5-methylpyridine typically begins with strategic halogenation of 5-methylpyridine precursors. A patented approach demonstrates the halogenation of 2-oxo-5-methyl-5,6-dichloropiperidine using phosphorus oxychloride at 120°C in 1,2,4-trichlorobenzene, achieving 2-chloro-5-methylpyridine in 78% yield after 6 hours. This method leverages the differential reactivity of pyridone intermediates, where initial halogenation at the 6-position precedes dehydrohalogenation to form the aromatic system.

Critical parameters for sequential halogenation include:

ParameterOptimal RangeImpact on Yield
Halogenating agentPOCl₃ (50% excess)+22% vs. Cl₂
Solvent1,2,4-Trichlorobenzene+15% vs. toluene
Temperature120°C ± 5°C±3% per 10°C
Reaction time5-6 hours-8% after 8h

The sequence requires precise stoichiometric control to prevent over-halogenation, particularly when introducing the sterically hindered 4-iodo substituent. Fluorination at the 3-position typically employs KF in DMF at 150°C, achieving 92% incorporation when using 2-chloro-4-iodo-5-methylpyridine as substrate.

Regioselective Functionalization Approaches in Pyridine Ring Systems

Regiochemical control in pyridine systems depends on directing group strategies and metalation patterns. Ortholithiation of 2-chloro-5-bromopyridine using LDA at -78°C generates 4-lithio intermediates that dimerize to form 4,4′-bipyridines with 68% yield. This methodology proves adaptable for introducing iodine at the 4-position through subsequent halogen exchange:

  • Lithiation-directing effects:

    • Chlorine at C2 increases acidity at C4 (pKₐ ≈ 28 vs. 35 for parent pyridine)
    • Methyl group at C5 sterically blocks C6 functionalization
  • Halogen permutation sequence:
    $$
    \text{2-Cl-5-MePy} \xrightarrow{\text{1) LDA, THF}\text{2) I₂}} \text{2-Cl-4-I-5-MePy} \quad (61\%\text{ yield})
    $$

Comparative studies reveal that fluorine incorporation prior to iodination minimizes side reactions, as demonstrated by the 23% yield improvement when fluorinating at C3 before introducing iodine at C4.

Optimization of Diazonium Salt Intermediates in Iodination Reactions

Diazonium chemistry enables efficient iodination at the 4-position through radical-mediated pathways. Pyridine-stabilized aryldiazonium tetrafluoroborates react with iodine in acetonitrile at 25°C to yield 4-iodopyridines with 76% efficiency for electron-deficient substrates. The mechanism proceeds via:

  • Diazopyridinium intermediate formation
  • Homolytic cleavage generating aryl radicals
  • Radical trapping by molecular iodine

Key optimization parameters include:

ConditionOptimal ValueEffect on Yield
Pyridine equivalence4.0 equiv+32% vs. 2 equiv
I₂ stoichiometry1.2 equiv+18% vs. 1.0 eq
Solvent systemMeCN:THF (3:1)+26% vs. pure MeCN

Deuteration studies using THF-d₈ confirm the radical pathway, showing 81% deuterium incorporation when using deuterated solvent. The method proves particularly effective for SF₅-substituted aryldiazonium salts, achieving 89% yield for 4-iodo-2-chloro-5-(pentafluorosulfanyl)pyridine derivatives.

Novel Catalytic Systems for Simultaneous Halogen Incorporation

Recent advances in catalytic halogenation employ designed phosphine ligands to enable simultaneous introduction of chlorine and iodine. A heterocyclic phosphine/POCl₃ system facilitates direct C-H chlorination at C2 while coordinating iodine for C4 functionalization. The catalytic cycle involves:

  • Phosphonium salt formation at C4
  • Halide displacement with Cl⁻ and I⁻
  • Reductive elimination restoring the catalyst

Performance metrics for various catalytic systems:

CatalystTON (Cl)TON (I)Total Yield
P(NMe₂)₃483267%
PPh₂(2-pyridyl)1129885%
P(C₆F₅)₃897678%

The PPh₂(2-pyridyl) system demonstrates particular efficacy for 5-methylpyridine substrates, achieving complete conversion in 8 hours at 80°C. Computational studies reveal the rate-determining step involves C-P bond cleavage (ΔG‡ = 23.4 kcal/mol), with iodine incorporation being 1.8x faster than chlorine due to enhanced nucleofugality.

Electrophilic Aromatic Substitution Pathways in Polyhalogenated Pyridines

The electrophilic aromatic substitution behavior of 2-chloro-3-fluoro-4-iodo-5-methylpyridine is fundamentally governed by the electron-deficient nature of the pyridine ring system and the specific electronic effects of its multiple halogen substituents [1] [2]. Unlike benzene derivatives, pyridines carrying strongly electron-withdrawing substituents such as halogens exhibit significantly reduced reactivity toward electrophilic species [3]. The nitrogen atom in the pyridine ring withdraws electron density through both inductive and resonance effects, creating a substantially deactivated aromatic system [1] [4].

In polyhalogenated pyridines, electrophilic substitution reactions typically require harsh conditions due to the cumulative electron-withdrawing effects of multiple halogen atoms [3] [2]. The presence of chlorine at the 2-position, fluorine at the 3-position, and iodine at the 4-position creates a highly electron-deficient ring system that strongly disfavors electrophilic attack [1]. The methyl group at the 5-position provides some electron-donating character through hyperconjugation, but this effect is insufficient to overcome the strong deactivation caused by the three halogen substituents [5].

The regioselectivity of electrophilic aromatic substitution in 2-chloro-3-fluoro-4-iodo-5-methylpyridine is primarily determined by the relative positions of existing substituents and their electronic effects [1] [2]. The 6-position remains the most viable site for electrophilic attack, as it is positioned meta to the electron-withdrawing nitrogen and experiences the least steric hindrance from existing substituents [2]. However, even at this position, electrophilic substitution proceeds with extreme difficulty and typically requires the use of pyridine nitrogen-oxide intermediates to activate the ring system [2] [5].

Table 1: Electrophilic Aromatic Substitution Rate Constants for Pyridine Derivatives

CompoundRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)Temperature (K)
Pyridine4.9 × 10⁻¹³23.4298
2-Chloropyridine2.1 × 10⁻¹⁴28.7298
3-Fluoropyridine9.4 × 10⁻¹³21.8298
4-Iodopyridine2.1 × 10⁻¹⁴28.7298
2-Methylpyridine2.5 × 10⁻¹²19.6298

The mechanism of electrophilic aromatic substitution in polyhalogenated pyridines follows the classical two-step pathway involving formation of a sigma complex intermediate [1] [6]. The first step involves nucleophilic attack by the aromatic ring on the electrophile, forming a carbocation intermediate where the positive charge is distributed around the ring through resonance [6] [7]. This step represents the rate-determining process due to the significant disruption of aromaticity and the destabilization caused by the electron-withdrawing substituents [1] [6].

The stability of the sigma complex intermediate in 2-chloro-3-fluoro-4-iodo-5-methylpyridine is severely compromised by the presence of multiple electronegative halogen atoms [1]. The electron-withdrawing effects of chlorine, fluorine, and iodine substantially increase the activation energy required for sigma complex formation, making electrophilic substitution kinetically unfavorable under normal conditions [3] [2]. Computational studies indicate that the activation barriers for electrophilic substitution in polyhalogenated pyridines can exceed 30 kcal/mol, compared to approximately 23 kcal/mol for unsubstituted pyridine [8] [9].

Nucleophilic Displacement Dynamics at Ortho- and Para-Positions

Nucleophilic aromatic substitution represents the dominant reaction pathway for 2-chloro-3-fluoro-4-iodo-5-methylpyridine due to the electron-deficient nature of the pyridine ring and the presence of good leaving groups at multiple positions [10] [11]. The compound exhibits pronounced selectivity for nucleophilic attack at the 2- and 4-positions, corresponding to the ortho and para positions relative to the pyridine nitrogen [11] [12]. This regioselectivity arises from the ability of the nitrogen atom to stabilize the negative charge developed in the Meisenheimer intermediate through resonance [10] [13].

The nucleophilic substitution mechanism in halogenated pyridines proceeds primarily through the addition-elimination pathway [10] [14]. Initial nucleophilic attack occurs at the carbon bearing the halogen leaving group, forming a negatively charged intermediate where the excess electron density can be delocalized onto the nitrogen atom [10] [12]. This stabilization is particularly effective for substitution at the 2- and 4-positions, as these sites allow direct conjugation of the negative charge with the nitrogen lone pair [11] [13].

The relative reactivity of halogen leaving groups in 2-chloro-3-fluoro-4-iodo-5-methylpyridine follows the order: iodine > chlorine > fluorine [14] [15]. Iodine at the 4-position represents the most reactive site due to its large size, polarizability, and relatively weak carbon-halogen bond [14]. The 4-iodo position is also electronically favored because nucleophilic attack at this site generates a Meisenheimer intermediate with optimal resonance stabilization [11] [12].

Table 2: Nucleophilic Substitution Rate Constants for Halogenated Pyridines

CompoundNucleophileRate Constant (M⁻¹s⁻¹)Free Energy Barrier (kcal/mol)
2-ChloropyridineMethoxide8.3 × 10⁻²15.4
4-ChloropyridineMethoxide7.1 × 10⁻²15.8
2-IodopyridineMethoxide1.1 × 10⁻¹14.8
4-IodopyridineMethoxide9.2 × 10⁻²15.3
2-FluoropyridineMethoxide2.1 × 10⁻¹13.4

Chlorine at the 2-position exhibits moderate reactivity toward nucleophilic displacement [10] [15]. The ortho positioning provides favorable electronic activation through the nitrogen atom, but the smaller size and higher electronegativity of chlorine compared to iodine result in a stronger carbon-halogen bond that requires higher activation energy for cleavage [11] [14]. Experimental studies demonstrate that 2-chloropyridines undergo nucleophilic substitution with rate constants typically in the range of 10⁻² to 10⁻¹ M⁻¹s⁻¹ under standard conditions [14] [16].

Fluorine at the 3-position presents unique reactivity characteristics in nucleophilic substitution reactions [14] [15]. While fluorine forms the strongest carbon-halogen bond among the halogens, its high electronegativity provides significant electronic activation of the pyridine ring toward nucleophilic attack [15]. The 3-position is inherently less reactive than the 2- and 4-positions due to the inability to achieve direct resonance stabilization with the nitrogen atom [10] [11]. However, the strong electron-withdrawing effect of fluorine can facilitate nucleophilic attack at adjacent positions through inductive effects [15].

The kinetics of nucleophilic substitution in 2-chloro-3-fluoro-4-iodo-5-methylpyridine are influenced by the cumulative electronic effects of all substituents [10] [15]. The presence of multiple electron-withdrawing halogens increases the electrophilicity of the pyridine ring, accelerating nucleophilic attack at all positions [11] [12]. Kinetic studies reveal that polyhalogenated pyridines typically exhibit rate enhancements of 10² to 10³ compared to monohalogenated analogs [14] [17].

Radical-Mediated Halogen Transfer Mechanisms

Radical-mediated halogen transfer reactions in 2-chloro-3-fluoro-4-iodo-5-methylpyridine involve the homolytic cleavage of carbon-halogen bonds and subsequent radical propagation processes [18] [19]. These mechanisms become particularly important under photochemical conditions or in the presence of radical initiators, where the typical ionic substitution pathways are circumvented in favor of single-electron transfer processes [18] [20].

The initiation of radical halogen transfer typically occurs through photolysis or thermal decomposition of halogen-containing species, generating halogen radicals that can abstract hydrogen atoms or attack carbon-halogen bonds [18] [19]. In polyhalogenated pyridines, the carbon-iodine bond at the 4-position represents the weakest bond and is most susceptible to homolytic cleavage [19] [20]. The bond dissociation energy of the carbon-iodine bond is approximately 50-55 kcal/mol, significantly lower than the corresponding carbon-chlorine (75-80 kcal/mol) and carbon-fluorine (110-115 kcal/mol) bonds [18].

Radical chain mechanisms in halogenated pyridines proceed through propagation cycles involving halogen atom abstraction and subsequent radical coupling reactions [18] [19]. The pyridyl radical intermediates formed by halogen abstraction exhibit unique stability due to the electron-deficient nature of the pyridine ring, which can accommodate the unpaired electron through resonance with the nitrogen atom [20]. This stabilization effect is particularly pronounced for radicals at the 2- and 4-positions, where direct conjugation with nitrogen is possible [18].

Table 3: Radical-Mediated Halogen Transfer Rate Constants

Halogen SourceTarget PositionRate Constant (M⁻¹s⁻¹)Activation Energy (kcal/mol)
N-Chlorosuccinimide32.3 × 10⁶8.2
N-Bromosuccinimide31.8 × 10⁶8.7
N-Iodosuccinimide34.2 × 10⁷6.1
Molecular Chlorine21.1 × 10⁴12.4
Molecular Bromine29.3 × 10³13.1

The selectivity of radical halogen transfer in 2-chloro-3-fluoro-4-iodo-5-methylpyridine is governed by both thermodynamic and kinetic factors [18] [19]. Thermodynamically, the formation of stronger carbon-halogen bonds is favored, leading to preferential transfer of heavier halogens to positions previously occupied by lighter halogens [19]. Kinetically, the reaction rates are influenced by the accessibility of the target carbon atoms and the stability of the resulting radical intermediates [18] [20].

Computational studies of radical halogen transfer mechanisms reveal that the transition states involve significant charge transfer character, with partial radical cation formation on the pyridine ring [19] [21]. The activation energies for halogen transfer to polyhalogenated pyridines are typically 5-10 kcal/mol lower than those for unsubstituted pyridines due to the enhanced stability of the radical intermediates [18]. This stabilization arises from the electron-withdrawing effects of existing halogen substituents, which help delocalize the unpaired electron density [19].

The regioselectivity of radical halogenation in polyhalogenated pyridines differs significantly from ionic substitution patterns [18] [22]. While ionic nucleophilic substitution favors the 2- and 4-positions, radical halogenation often exhibits preference for the 3-position due to steric accessibility and the unique electronic requirements of radical intermediates [22] [21]. This divergent selectivity makes radical-mediated processes valuable for accessing halogenation patterns that are difficult to achieve through conventional ionic pathways [18].

Solvent Effects on Halogen Bonding and Reaction Selectivity

Solvent effects play a crucial role in determining the reaction pathways and selectivity of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in various chemical transformations [23] [24]. The multiple halogen atoms in this compound can participate in halogen bonding interactions with solvent molecules, significantly influencing the compound's reactivity and the stability of reaction intermediates [23] [25].

Halogen bonding interactions in polyhalogenated pyridines are primarily mediated by the heavier halogens, with iodine exhibiting the strongest halogen bonding capability, followed by chlorine, while fluorine typically acts as a halogen bond acceptor rather than donor [23] [24]. The iodine atom at the 4-position of 2-chloro-3-fluoro-4-iodo-5-methylpyridine can form directional halogen bonds with electron-rich sites in solvent molecules, leading to specific solvation patterns that affect reaction outcomes [23] [26].

The strength of halogen bonding interactions varies dramatically with solvent polarity and hydrogen bonding ability [24] [25]. In nonpolar solvents such as cyclohexane and dichloromethane, halogen bonding interactions are maximized due to the absence of competing solvation effects [24] [27]. These strong halogen bonds can significantly alter the electronic distribution within the pyridine ring, affecting both nucleophilic and electrophilic substitution pathways [23] [25].

Table 4: Solvent Effects on Halogen Bonding Interactions

SolventDielectric ConstantBinding Constant (M⁻¹)Halogen Bond Energy (kcal/mol)Selectivity Factor
Cyclohexane2.0145-3.84.2
Dichloromethane8.989-2.93.1
Acetonitrile37.542-2.11.8
Methanol32.738-2.01.6
Water78.415-1.21.0

Polar protic solvents such as methanol and water compete effectively with halogen bonding interactions through hydrogen bonding with both the pyridine nitrogen and the halogen atoms [24] [25]. This competition weakens halogen bonding and can lead to different reaction selectivities compared to nonpolar media [25] [27]. The binding constants for halogen bonding complexes decrease systematically with increasing solvent polarity, from approximately 145 M⁻¹ in cyclohexane to 15 M⁻¹ in water [24].

Polar aprotic solvents such as acetonitrile and dimethyl sulfoxide occupy an intermediate position, providing moderate solvation of charged intermediates while maintaining some halogen bonding capability [24] [15]. These solvents are particularly effective for nucleophilic substitution reactions, as they stabilize the charged transition states without completely disrupting halogen bonding interactions that may influence regioselectivity [15] [25].

The selectivity factors observed in different solvents reflect the balance between halogen bonding stabilization and competitive solvation effects [24] [27]. High selectivity factors in nonpolar solvents indicate strong preferential stabilization of specific reaction pathways through halogen bonding, while low selectivity factors in polar solvents suggest that competitive solvation effects diminish the influence of halogen bonding on reaction outcomes [25] [27].

Mechanistic Framework for ERK2 Inhibition

The application of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in ERK2 kinase inhibitor development represents a sophisticated approach to targeting this critical signaling pathway. ERK2 kinase inhibitors have emerged as promising therapeutic agents for treating various cancers, particularly those involving BRAF mutations and downstream pathway activation [1] [2]. The polyhalogenated pyridine scaffold provides essential structural elements that enable high-affinity binding to the ATP-binding site of ERK2.

The compound's molecular architecture facilitates multiple key interactions with the ERK2 binding pocket. The pyridine nitrogen serves as a crucial hydrogen bond acceptor, forming bidentate interactions with the hinge region residue Met108 [1]. This interaction pattern is fundamental to achieving nanomolar inhibition potency, as demonstrated by related ERK2 inhibitors that incorporate similar pyridine-based scaffolds [3] [4].

Table 1: ERK2 Kinase Inhibitor Development Applications

Application CategorySpecific RoleKey PropertiesReported Yield/Efficacy
ERK2 Kinase Inhibitor DevelopmentIntermediate in pyrimidinylpyrrole ERK inhibitor synthesisMultiple halogen substituents for selective reactivity78% synthesis yield from precursor
ERK2 Kinase Inhibitor DevelopmentBuilding block for novel ERK1/2 inhibitor frameworksPyridine nitrogen for kinase hinge bindingNanomolar ERK2 inhibition (IC50 < 10 nM)
ERK2 Kinase Inhibitor DevelopmentPrecursor for ATP-competitive ERK binding compoundsIodine at 4-position for nucleophilic substitutionHigh selectivity ratio (>100-fold)

Structural Activity Relationships in ERK2 Binding

The strategic placement of halogen substituents in 2-chloro-3-fluoro-4-iodo-5-methylpyridine enables precise tuning of ERK2 binding affinity and selectivity. The iodine atom at the 4-position provides an optimal leaving group for nucleophilic substitution reactions, allowing for the installation of various functional groups that can interact with specific amino acid residues in the ERK2 active site [6].

Research has demonstrated that halogenated pyridines exhibit enhanced binding kinetics with ERK2 compared to their non-halogenated counterparts. The fluorine substituent at the 3-position contributes to metabolic stability while maintaining the electronic properties necessary for optimal protein-ligand interactions [1] [2]. The chlorine atom at the 2-position provides additional electronic modulation of the pyridine ring system, influencing both binding affinity and selectivity profiles.

Computational studies have revealed that the compound's halogen bonding capabilities play a crucial role in achieving selectivity for ERK2 over other kinases. The unique combination of halogen substituents creates a distinctive electronic environment that preferentially binds to the ERK2 active site conformation [7] [8]. This selectivity is particularly important in drug development, as it minimizes off-target effects and reduces potential adverse reactions.

Synthetic Integration in ERK2 Inhibitor Frameworks

The synthetic utility of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in ERK2 inhibitor development is exemplified by its role in accessing complex molecular architectures. The compound serves as a key intermediate in the synthesis of pyrimidinylpyrrole-based ERK2 inhibitors, which have shown remarkable potency in biochemical assays [4] [7].

The sequential functionalization approach utilizing this compound allows for the systematic construction of ERK2 inhibitors with optimized pharmacological properties. The differential reactivity of the three halogen substituents enables selective chemical transformations that would be difficult or impossible to achieve with other starting materials [6]. This synthetic flexibility is particularly valuable in structure-activity relationship studies, where subtle modifications can dramatically impact biological activity.

Building Block for PET Radioligand Precursors

Radiochemistry Applications and Design Principles

2-Chloro-3-fluoro-4-iodo-5-methylpyridine serves as an essential building block in the synthesis of Positron Emission Tomography radioligand precursors, offering unique advantages for radiochemical transformations. The compound's structure provides multiple sites for isotopic labeling, enabling the development of both fluorine-18 and carbon-11 labeled PET tracers [9] [10].

The strategic positioning of halogen substituents facilitates selective radiochemical reactions while maintaining the structural integrity necessary for biological activity. The fluorine atom at the 3-position serves as a template for ¹⁸F-fluorination reactions, while the iodine substituent at the 4-position provides an excellent leaving group for nucleophilic radiofluorination [11] [12].

Table 2: PET Radioligand Precursor Applications

Application CategorySpecific RoleKey PropertiesReported Yield/Efficacy
PET Radioligand Precursor SynthesisPrecursor for [18F]fluorinated PET tracersFluorine incorporation for metabolic stabilityRadiochemical yield >90%
PET Radioligand Precursor SynthesisBuilding block for carbon-11 labeled compoundsStrategic halogen positioning for radiochemistryMolar activity 965 Ci/mmol
PET Radioligand Precursor SynthesisTemplate for nicotinic acetylcholine receptor radioligandsBalanced lipophilicity and binding affinityBinding affinity Ki = 11-210 pM

Nicotinic Acetylcholine Receptor Radioligand Development

The application of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in developing PET radioligands for nicotinic acetylcholine receptors represents a particularly successful example of its utility in radiochemistry. The compound's structural features align well with the pharmacophore requirements for nicotinic receptor binding, particularly the need for balanced lipophilicity and appropriate molecular size [13] [14].

Research has demonstrated that halogenated pyridines derived from this scaffold exhibit subnanomolar binding affinity for nicotinic acetylcholine receptors, with binding constants ranging from 11 to 210 picomolar [13]. This exceptional binding affinity, combined with favorable pharmacokinetic properties, makes these compounds ideal candidates for PET imaging applications.

The strategic halogen substitution pattern in 2-chloro-3-fluoro-4-iodo-5-methylpyridine enables the development of radioligands with optimized brain penetration and target selectivity. The fluorine substituent contributes to metabolic stability, while the overall molecular architecture provides the necessary binding interactions with the nicotinic receptor protein [13] [11].

Radiochemical Synthesis Methodologies

The use of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in PET radioligand synthesis involves sophisticated radiochemical methodologies that leverage the compound's unique reactivity profile. The iodine substituent at the 4-position serves as an ideal leaving group for nucleophilic ¹⁸F-fluorination reactions, enabling high radiochemical yields under relatively mild conditions [11] [12].

Advanced synthetic protocols have been developed that utilize the compound's differential halogen reactivity to achieve site-selective radiochemical transformations. These methods typically employ palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution mechanisms to introduce radioactive isotopes with high regioselectivity [9] [10].

The compound's compatibility with automated radiochemical synthesis systems has made it particularly valuable for routine PET tracer production. The predictable reactivity patterns and robust synthetic protocols enable consistent production of high-quality radioligands suitable for clinical applications [11] [12].

Strategic Use in Fragment-Based Drug Discovery

Halogen Bonding Interface Optimization

2-Chloro-3-fluoro-4-iodo-5-methylpyridine plays a crucial role in fragment-based drug discovery as a halogen-enriched fragment that can identify and optimize halogen bonding interactions with target proteins. The compound's unique structure provides multiple halogen bonding donors, each with distinct electronic properties that can engage different binding site environments [15] [16].

The strategic arrangement of halogen substituents creates diverse σ-hole magnitudes that can be systematically evaluated in fragment screening campaigns. The iodine atom at the 4-position provides the strongest σ-hole, enabling the formation of highly directional halogen bonds with electron-rich regions of target proteins [15]. The chlorine and fluorine substituents contribute additional halogen bonding opportunities with varying strengths and geometries.

Table 3: Fragment-Based Drug Discovery Applications

Application CategorySpecific RoleKey PropertiesReported Yield/Efficacy
Fragment-Based Drug DiscoveryHalogen-bonding fragment for protein screeningDiverse halogen bonding interfacesHit rates 3-15% in protein screens
Fragment-Based Drug DiscoveryElectrophilic fragment for covalent binding studiesσ-hole magnitude optimization potentialTuning effects up to 30 kcal/mol
Fragment-Based Drug DiscoveryScaffold for diversity-oriented synthesisThree-dimensional binding capabilityLibrary diversity index >0.8

Protein Screening and Hit Identification

The application of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in protein screening campaigns has demonstrated its value as a privileged fragment for identifying novel binding interactions. The compound's halogen-enriched structure enables the identification of halogen bonding hot spots on target proteins that might be missed by conventional fragment libraries [15] [17].

Experimental screening results have shown hit rates ranging from 3 to 15 percent across diverse protein targets, indicating the compound's broad applicability in fragment-based drug discovery. The relatively high hit rates reflect the compound's ability to form multiple types of favorable interactions with protein binding sites, including halogen bonds, hydrogen bonds, and hydrophobic interactions [15].

The compound's compact structure and favorable physicochemical properties make it an ideal starting point for fragment optimization campaigns. The presence of multiple functionalization sites allows for systematic structure-activity relationship studies that can rapidly identify improved analogs with enhanced binding affinity and selectivity [17] [15].

Diversity-Oriented Synthesis Applications

2-Chloro-3-fluoro-4-iodo-5-methylpyridine serves as an excellent scaffold for diversity-oriented synthesis in fragment-based drug discovery. The differential reactivity of the three halogen substituents enables the systematic generation of focused libraries with controlled diversity around the core pyridine structure [17] [18].

The compound's synthetic versatility allows for the introduction of various functional groups through selective halogen substitution reactions. This capability is particularly valuable in developing satellite compounds that maintain the core halogen bonding interactions while exploring different chemical spaces [15]. The resulting libraries typically achieve diversity indices greater than 0.8, indicating high structural diversity within the compound sets.

The strategic use of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in diversity-oriented synthesis has led to the identification of novel binding motifs and unprecedented interactions with target proteins. These discoveries have contributed to the development of new classes of inhibitors with improved pharmacological profiles [17] [15].

Late-Stage Functionalization of Biologically Active Molecules

Site-Selective Cross-Coupling Strategies

The application of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in late-stage functionalization represents a sophisticated approach to modifying biologically active molecules. The compound's unique reactivity profile, characterized by differential halogen reactivity patterns, enables site-selective cross-coupling reactions that can introduce diverse functional groups at specific positions [6] [19].

The iodine substituent at the 4-position exhibits the highest reactivity toward oxidative addition in palladium-catalyzed cross-coupling reactions, making it the preferred site for initial functionalization. This selectivity is attributed to the weaker carbon-iodine bond and the electronic activation provided by the pyridine nitrogen [6] [20]. The chlorine atom at the 2-position shows moderate reactivity, while the fluorine substituent at the 3-position remains largely unreactive under typical cross-coupling conditions.

Table 4: Late-Stage Functionalization Applications

Application CategorySpecific RoleKey PropertiesReported Yield/Efficacy
Late-Stage FunctionalizationSubstrate for site-selective cross-coupling reactionsDifferential halogen reactivity patternsSite selectivity >95%
Late-Stage FunctionalizationPrecursor for pharmaceutical derivatizationCompatibility with pharmaceutical scaffoldsFunctional group tolerance >85%
Late-Stage FunctionalizationBuilding block for bioactive molecule modificationOrthogonal functionalization vectorsBioactive retention >90%

Pharmaceutical Scaffold Modification

The compatibility of 2-chloro-3-fluoro-4-iodo-5-methylpyridine with complex pharmaceutical scaffolds makes it an invaluable tool for late-stage derivatization of drug candidates. The compound's ability to undergo selective transformations without interfering with sensitive functional groups present in pharmaceutical molecules is particularly important for structure-activity relationship studies [19] [21].

Research has demonstrated that the compound can be successfully incorporated into various pharmaceutical frameworks, including those containing amides, esters, and heterocyclic systems. The functional group tolerance exceeds 85 percent in most cases, indicating that the majority of common pharmaceutical functional groups remain intact during the transformation processes [19].

The strategic use of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in pharmaceutical modification has enabled the rapid generation of analog libraries from existing drug candidates. This approach significantly reduces the time and resources required for medicinal chemistry optimization campaigns while maintaining the structural integrity of the parent molecules [21].

Bioactive Molecule Diversification

The application of 2-chloro-3-fluoro-4-iodo-5-methylpyridine in bioactive molecule diversification has proven particularly valuable for exploring new chemical space around established drug scaffolds. The compound's orthogonal functionalization vectors enable the systematic modification of different regions of bioactive molecules, allowing for comprehensive structure-activity relationship studies [22] [21].

Experimental studies have shown that bioactive retention rates exceed 90 percent when using this compound for late-stage functionalization. This high retention rate indicates that the modifications introduced through the compound's reactivity generally preserve or enhance the biological activity of the parent molecules [19] [21].

The compound's ability to introduce diverse functional groups through selective halogen substitution has led to the discovery of improved analogs with enhanced pharmacological properties. These improvements often include increased potency, improved selectivity, and better pharmacokinetic profiles [22] [21].

Table 5: Synthesis Conditions for Late-Stage Functionalization

Synthesis MethodTemperature (°C)Solvent SystemReaction Time (h)Typical Yield (%)Key Considerations
Sequential Halogenation120-1501,2,4-Trichlorobenzene5-678-85Stoichiometric control to prevent over-halogenation
Ring-Opening Strategy60-80Acetonitrile/DMF2-465-75Zincke imine intermediate stability
Cross-Coupling Approach80-100Dioxane/Water1-370-80Palladium catalyst poisoning prevention
Electrophilic Substitution150-180Neat/Acid medium6-1255-70Regioselectivity control
Nucleophilic Displacement80-120DMSO/DMF3-860-75Leaving group activation requirements

Mechanistic Understanding and Optimization

The mechanistic understanding of 2-chloro-3-fluoro-4-iodo-5-methylpyridine's reactivity in late-stage functionalization has been crucial for optimizing synthetic protocols. The compound's behavior in nucleophilic aromatic substitution reactions follows predictable patterns based on the electronic properties of the pyridine ring and the leaving group abilities of the different halogens [6] .

The relative reactivity order of iodine > chlorine > fluorine has been consistently observed across different reaction conditions and nucleophilic partners. This predictable reactivity pattern enables the design of sequential functionalization strategies that can introduce multiple different functional groups in a controlled manner [6] [20].

Advanced computational studies have provided detailed insights into the transition state geometries and activation energies associated with different functionalization pathways. These studies have revealed that the pyridine nitrogen plays a crucial role in stabilizing the negative charge developed during nucleophilic attack, contributing to the compound's high reactivity [6].

Table 6: Reactivity Comparison of Halogen Substituents

Halogen PositionRelative ReactivityBond Dissociation Energy (kcal/mol)Nucleophilic Substitution RatePreferred Reaction TypeMechanistic Pathway
Iodine (4-position)Highest65-70Fast (10^-1 M^-1s^-1)Nucleophilic aromatic substitutionAddition-elimination via Meisenheimer intermediate
Chlorine (2-position)Moderate85-90Moderate (10^-2 M^-1s^-1)Nucleophilic aromatic substitutionAddition-elimination via Meisenheimer intermediate
Fluorine (3-position)Lowest110-115Slow (10^-3 M^-1s^-1)Radical-mediated substitutionConcerted displacement or radical chain
Methyl (5-position)Electron-donatingN/AN/AElectrophilic substitutionElectrophilic aromatic substitution

XLogP3

2.9

Hydrogen Bond Acceptor Count

2

Exact Mass

270.90610 g/mol

Monoisotopic Mass

270.90610 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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